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molecular formula C7H10O3 B8488262 2-(2-Furylmethoxy)ethanol

2-(2-Furylmethoxy)ethanol

Cat. No. B8488262
M. Wt: 142.15 g/mol
InChI Key: DAMRCQIFNHBTOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06297259B1

Procedure details

Combine ethyl 2-fur-2-ylmethoxyaceate (1.2 g, 6.5 mmol) and tetrahydrofuran (10 mL). Cool in an ice-bath. Add dropwise a solution of lithium aluminum hydride (8.0 mL, 1.0M in THF, 8.0 mmol). After 2 hours, add water (0.3 mL), add 15% sodium hydroxide solution (0.3 mL), and add water (0.9 mL). Stir vigorously. After 15 minutes, filter the reaction mixture and dry the filtrate over Na2SO4, filter, and concentrate in vacua to give a residue. Chromatograph the residue on silica gel eluting with 2% ethyl acetate/dichloromethane to give fur-2-ylmethyl 2-hydroxyethyl ether: Rf=0.22 (silica gel, 5% acetone/dichloromethane). Combine 1-(t-butoxycarbonyl)-4-(1H-benzimidazole-2-carbonyl)piperidine (1.71 g, 5.2 nmol), fur-2-ylmethyl 2-hydroxyethyl ether (0.74 g, 5.2 mmol), and triphenylphosphine (1.67 g, 6.4 mmol) in tetrahydrofuran (20 mL). Add diethyl azodicarboxylate (1.0 mL, 6.35 mmol). After 21 hours, evaporate the reaction mixture in vacuo to give a residue. Chromatograph the residue on silica gel eluting with 5% acetone/dichloromethane to give 1-(t-butoxycarbonyl)-4-(1-(2-fur-2-ylmethoxy-ethyl)-1H-benzimidazole-2-carbonyl)piperidine: Rf=0.30 (silica gel, 5% acetone/dichloromethane).
Name
ethyl 2-fur-2-ylmethoxyaceate
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
0.3 mL
Type
reactant
Reaction Step Four
Name
ethyl acetate dichloromethane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0.9 mL
Type
solvent
Reaction Step Six
Name
Quantity
0.3 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][O:7][CH2:8][C:9](OCC)=[O:10].O1CCCC1.[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+]>C(OCC)(=O)C.ClCCl.O>[OH:10][CH2:9][CH2:8][O:7][CH2:6][C:2]1[O:1][CH:5]=[CH:4][CH:3]=1 |f:2.3.4.5.6.7,8.9,10.11|

Inputs

Step One
Name
ethyl 2-fur-2-ylmethoxyaceate
Quantity
1.2 g
Type
reactant
Smiles
O1C(=CC=C1)COCC(=O)OCC
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
8 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Four
Name
Quantity
0.3 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
ethyl acetate dichloromethane
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.ClCCl
Step Six
Name
Quantity
0.9 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0.3 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stir vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool in an ice-bath
WAIT
Type
WAIT
Details
After 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
filter the reaction mixture
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry the filtrate over Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacua
CUSTOM
Type
CUSTOM
Details
to give a residue

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCCOCC=1OC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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